molecular formula C9H7BrF3NO B14810985 2-Bromo-3-cyclopropoxy-5-(trifluoromethyl)pyridine

2-Bromo-3-cyclopropoxy-5-(trifluoromethyl)pyridine

Cat. No.: B14810985
M. Wt: 282.06 g/mol
InChI Key: NLKSPJOSQQSXIM-UHFFFAOYSA-N
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Description

2-Bromo-3-cyclopropoxy-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom, a cyclopropoxy group, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-cyclopropoxy-5-(trifluoromethyl)pyridine typically involves the bromination of a pyridine derivative followed by the introduction of the cyclopropoxy and trifluoromethyl groups. One common method involves the use of 2,5-dibromopyridine as a starting material. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropanol and a base like sodium hydride. The trifluoromethyl group is often introduced using trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes typically use automated systems to control reaction conditions such as temperature, pressure, and reagent flow rates. The use of high-throughput screening and optimization techniques can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-cyclopropoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated pyridine derivative.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide (LDA) are commonly used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Pyridine N-oxides are the major products.

    Reduction Reactions: Hydrogenated pyridine derivatives are formed.

Scientific Research Applications

2-Bromo-3-cyclopropoxy-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyclopropoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and cyclopropoxy group contribute to the compound’s binding affinity and specificity for its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethoxy)pyridine
  • 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine

Uniqueness

2-Bromo-3-cyclopropoxy-5-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds that may lack this group or have different substituents. The combination of the bromine, cyclopropoxy, and trifluoromethyl groups provides a unique profile of reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7BrF3NO

Molecular Weight

282.06 g/mol

IUPAC Name

2-bromo-3-cyclopropyloxy-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H7BrF3NO/c10-8-7(15-6-1-2-6)3-5(4-14-8)9(11,12)13/h3-4,6H,1-2H2

InChI Key

NLKSPJOSQQSXIM-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)C(F)(F)F)Br

Origin of Product

United States

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